molecular formula C11H14N2 B3424329 ethyl(1H-indol-4-ylmethyl)amine CAS No. 342412-30-0

ethyl(1H-indol-4-ylmethyl)amine

Cat. No.: B3424329
CAS No.: 342412-30-0
M. Wt: 174.24 g/mol
InChI Key: HIBJZFFYONQAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1H-indol-4-ylmethyl)amine is an organic compound with the molecular formula C11H14N2 It features an indole core, a structure commonly found in many natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent alkylation with ethylamine can yield this compound.

    Reductive Amination: Another approach is the reductive amination of indole-4-carboxaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into various reduced forms, such as amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted indole derivatives.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Investigated for potential as enzyme inhibitors in biochemical research.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

Ethyl(1H-indol-4-ylmethyl)amine is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple pathways and their downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Comparison with Similar Compounds

    Tryptamine: Shares the indole core but has a different side chain.

    Serotonin: A neurotransmitter with a similar indole structure but different functional groups.

    Melatonin: Another indole derivative involved in regulating sleep-wake cycles.

Uniqueness: Ethyl(1H-indol-4-ylmethyl)amine is unique due to its specific ethylamine substitution, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-12-8-9-4-3-5-11-10(9)6-7-13-11/h3-7,12-13H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJZFFYONQAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304545
Record name N-Ethyl-1H-indole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342412-30-0
Record name N-Ethyl-1H-indole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342412-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-1H-indole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl(1H-indol-4-ylmethyl)amine
Reactant of Route 2
Reactant of Route 2
ethyl(1H-indol-4-ylmethyl)amine
Reactant of Route 3
Reactant of Route 3
ethyl(1H-indol-4-ylmethyl)amine
Reactant of Route 4
Reactant of Route 4
ethyl(1H-indol-4-ylmethyl)amine
Reactant of Route 5
Reactant of Route 5
ethyl(1H-indol-4-ylmethyl)amine
Reactant of Route 6
Reactant of Route 6
ethyl(1H-indol-4-ylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.